3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-(3-propoxyphenyl)propanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions would depend on factors such as the desired scale, cost, and safety considerations.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfonic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be employed.
Major Products Formed:
Oxidation: 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonic acid.
Reduction: 3-(3-Propoxyphenyl)propanol.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in biochemical studies to understand the role of sulfonate groups in biological systems.
Industry: Use in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
3-(3-Aminophenyl)propyl 4-methylbenzenesulfonate: Similar structure but with an amino group instead of a propoxy group.
3-(3-Hydroxyphenyl)propyl 4-methylbenzenesulfonate: Similar structure but with a hydroxyl group instead of a propoxy group.
Uniqueness: The presence of the propoxy group in this compound distinguishes it from other similar compounds, potentially affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry
Properties
IUPAC Name |
3-(3-propoxyphenyl)propyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-3-13-22-18-8-4-6-17(15-18)7-5-14-23-24(20,21)19-11-9-16(2)10-12-19/h4,6,8-12,15H,3,5,7,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCVOKSCBQLBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCCOS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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